3-(7-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an ethynyl group, an isoindole moiety, and a piperidine-2,6-dione core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the reaction of an appropriate anhydride with an amine to form the isoindole structure. The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindole moiety can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and isoindole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may modulate immune responses by interacting with immune cell receptors .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Shares a similar isoindole structure and is used as an immunomodulatory drug.
Thalidomide: Another compound with a related structure, known for its anti-inflammatory and immunomodulatory effects.
Uniqueness
3-(7-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(4-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-4-3-5-10-8-17(15(20)13(9)10)11-6-7-12(18)16-14(11)19/h1,3-5,11H,6-8H2,(H,16,18,19) |
InChI Key |
AUZGTWKTVDXTHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.